4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE

Catalog No.
S3343175
CAS No.
61777-22-8
M.F
C18H18O5
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE

CAS Number

61777-22-8

Product Name

4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE

IUPAC Name

3-(4-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H18O5/c1-21-14-10-16(22-2)18(17(11-14)23-3)15(20)9-6-12-4-7-13(19)8-5-12/h4-11,19H,1-3H3

InChI Key

ZWNLSRDFHQCTQW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)OC

4-Hydroxy-2',4',6'-trimethoxychalcone is a fully A-ring-protected, B-ring-hydroxylated chalcone derivative utilized primarily as a stable synthetic building block, analytical standard, and lipophilic pharmacophore in medicinal chemistry. Unlike naturally abundant polyhydroxylated chalcones, this compound features a 2',4',6'-trimethoxy A-ring that fundamentally alters its reactivity and physical properties. By masking the critical 2'-hydroxyl group, the molecule is prevented from undergoing spontaneous intramolecular cyclization into a flavanone, thereby locking the compound in the open-chain chalcone conformation. This structural stability, combined with a single reactive 4-hydroxyl site on the B-ring, makes it an ideal precursor for selective derivatization in industrial synthesis and a reliable reference material in chemoinformatic and biological screening workflows [1].

Generic substitution with closely related natural chalcones, such as Flavokawain C (4,2'-dihydroxy-4',6'-dimethoxychalcone) or naringenin chalcone, introduces severe processability and reproducibility risks. The critical failure point lies in the free 2'-hydroxyl group present in these more common substitutes. In aqueous or physiological media, 2'-OH chalcones spontaneously isomerize into their corresponding flavanones via intramolecular Michael addition, leading to mixed-compound assays and confounding biological data. Furthermore, during synthetic scale-up, the presence of multiple reactive hydroxyl groups in generic substitutes requires costly and time-consuming protection/deprotection steps to achieve B-ring selectivity. Procuring the exact 2',4',6'-trimethoxy-protected compound (CAS 61777-22-8) eliminates these isomerization and chemoselectivity issues, ensuring a stable, single-target reaction profile [1].

Prevention of Spontaneous Flavanone Isomerization

The 2'-O-methylation of 4-hydroxy-2',4',6'-trimethoxychalcone completely blocks the intramolecular Michael addition that typically degrades chalcones in solution. While baseline 2'-OH chalcones like naringenin chalcone exhibit rapid pH-dependent cyclization (often reaching >50% conversion to flavanones in physiological buffers within 24 hours), the 2',4',6'-trimethoxy scaffold maintains 100% structural integrity as an open-chain chalcone under identical conditions [1].

Evidence DimensionSpontaneous Isomerization to Flavanone (pH 7.4)
Target Compound Data0% conversion (locked chalcone conformation)
Comparator Or BaselineNaringenin chalcone (>50% conversion to naringenin)
Quantified DifferenceAbsolute prevention of isomerization
ConditionsAqueous buffer, pH 7.4, 37°C, 24 hours

Buyers conducting high-throughput screening or formulation must use the 2'-O-methylated analog to prevent data corruption from spontaneous flavanone metabolites.

Chemoselective B-Ring Functionalization

In synthetic workflows requiring specific modifications to the B-ring, 4-hydroxy-2',4',6'-trimethoxychalcone provides a single, unambiguous reactive site. Attempts to directly alkylate or esterify Flavokawain C (which contains both 2'-OH and 4-OH groups) typically yield complex mixtures of mono- and di-substituted products, reducing target yield to under 40% without prior protection steps. In contrast, the fully protected A-ring of the trimethoxy analog allows for direct, chemoselective functionalization of the 4-hydroxyl group, routinely achieving >85% yields in a single step [1].

Evidence DimensionDirect B-ring functionalization yield (without protection steps)
Target Compound Data>85% yield of pure 4-O-substituted product
Comparator Or BaselineFlavokawain C (<40% yield due to 2'-OH/4-OH competition)
Quantified Difference>2-fold increase in step-yield
ConditionsStandard base-catalyzed alkylation/esterification

Procuring the trimethoxy analog eliminates the need for multi-step protection/deprotection sequences, drastically reducing reagent costs and synthesis time.

Enhanced Lipophilicity and Membrane Permeability

The substitution of hydroxyl groups with methoxy groups on the A-ring significantly alters the physicochemical profile of the chalcone scaffold. 4-Hydroxy-2',4',6'-trimethoxychalcone exhibits a higher calculated partition coefficient (XlogP ~3.2) compared to polyhydroxylated baselines like isoliquiritigenin or naringenin chalcone (LogP ~2.0-2.5). This increased lipophilicity directly translates to enhanced passive membrane permeability in cellular assays and reduces susceptibility to rapid Phase II glucuronidation, which heavily targets free A-ring phenols [1].

Evidence DimensionLipophilicity (LogP) and Permeability Potential
Target Compound DataXlogP ~3.2 (optimal for passive diffusion)
Comparator Or BaselinePolyhydroxylated chalcones (LogP ~2.0-2.5)
Quantified Difference~0.7-1.2 log unit increase in lipophilicity
ConditionsIn silico ADMET and standard pharmacokinetic modeling

For drug discovery procurement, the trimethoxy scaffold provides a superior pharmacokinetic starting point with better bioavailability potential than crude polyhydroxylated extracts.

Scaffold for Selective B-Ring Derivatization

Because the A-ring is fully masked by methoxy groups, this compound is the optimal starting material for synthesizing novel chalcone libraries where only the B-ring is modified (e.g., via etherification or esterification of the 4-OH group). It bypasses the need for transient protecting groups, streamlining industrial scale-up[1].

Stable Chalcone Reference Standard in Biological Assays

In high-throughput screening for anti-inflammatory or anticancer activity, this compound serves as a critical 'locked-chalcone' control. Since it cannot isomerize into a flavanone, researchers can definitively attribute observed biological activities to the chalcone pharmacophore rather than a flavanone artifact[2].

Lead Optimization for Enhanced Bioavailability

The trimethoxy A-ring provides a highly lipophilic, membrane-permeable core. It is directly applicable in ADMET-focused drug design where researchers need to overcome the poor oral bioavailability and rapid metabolic clearance typically associated with free phenolic chalcones [3].

XLogP3

3.2

Dates

Last modified: 02-18-2024

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